molecular formula C6H4ClFO B3420950 2-Chloro-6-fluorophenol CAS No. 20651-57-4

2-Chloro-6-fluorophenol

Cat. No. B3420950
Key on ui cas rn: 20651-57-4
M. Wt: 146.54 g/mol
InChI Key: QIAQIYQASAWZPP-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

A mixture of 2-chloro-6-fluorophenol (25 g, 170 mmol), acetone (200 ml), K2CO3 (47.08 g, 340 mmol) and bensylbromide (22.31 ml, 187 mmol) was heated at 65° C. for 16 h. The solution was filtered and evaporated. Water (100 ml) was added, and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness to give the title compound (32.3 g). MS m/z (rel. intensity, 70 eV) 236 (M+, 2), 117 (4), 92 (8), 91 (bp), 65 (13).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
47.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].C([O-])([O-])=O.[K+].[K+].[CH3:16][C:17]([CH3:19])=O>>[CH2:16]([O:9][C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])[C:17]1[CH:19]=[CH:4][CH:3]=[CH:2][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)O
Name
Quantity
47.08 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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